

Bromo-PEG7-CH₂COOtBu CAS number and molecular weight

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Compound of Interest

Compound Name: **Bromo-PEG7-CH₂COOtBu**

Cat. No.: **B12415024**

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Technical Guide: Bromo-PEG7-CH₂COOtBu

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and potential applications of **Bromo-PEG7-CH₂COOtBu**, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

The following table summarizes the key chemical identifiers for **Bromo-PEG7-CH₂COOtBu**. It is important to note that a specific CAS number for this molecule is not readily available in public databases, which may suggest its specialized nature or relatively recent emergence in chemical synthesis.

Identifier	Value	Source
Chemical Name	tert-butyl 2-(2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ac	N/A
Molecular Formula	C20H39BrO9	[1] [2]
Molecular Weight	503.42 g/mol	[1] [2] [3]
CAS Number	Not Publicly Available	N/A

Technical Background

Bromo-PEG7-CH₂COOtBu is a polyethylene glycol (PEG)-based linker molecule. Such linkers are integral components in the structure of PROTACs. A PROTAC is a chimeric molecule designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The key features of **Bromo-PEG7-CH₂COOtBu** are:

- A Bromo Group: This functional group serves as a reactive handle for conjugation, typically with a nucleophile such as a thiol or an amine on a ligand for the target protein.
- A PEG7 Spacer: The seven-unit polyethylene glycol chain provides several advantages, including increased hydrophilicity and solubility of the resulting PROTAC molecule. The length of the PEG linker is a critical parameter in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
- A tert-Butyl Protected Carboxylate: The tert-butyl ester serves as a protecting group for a carboxylic acid. This group can be deprotected under acidic conditions to reveal a carboxylate, which can then be coupled to a ligand for an E3 ligase, often via an amide bond formation.

Experimental Protocols

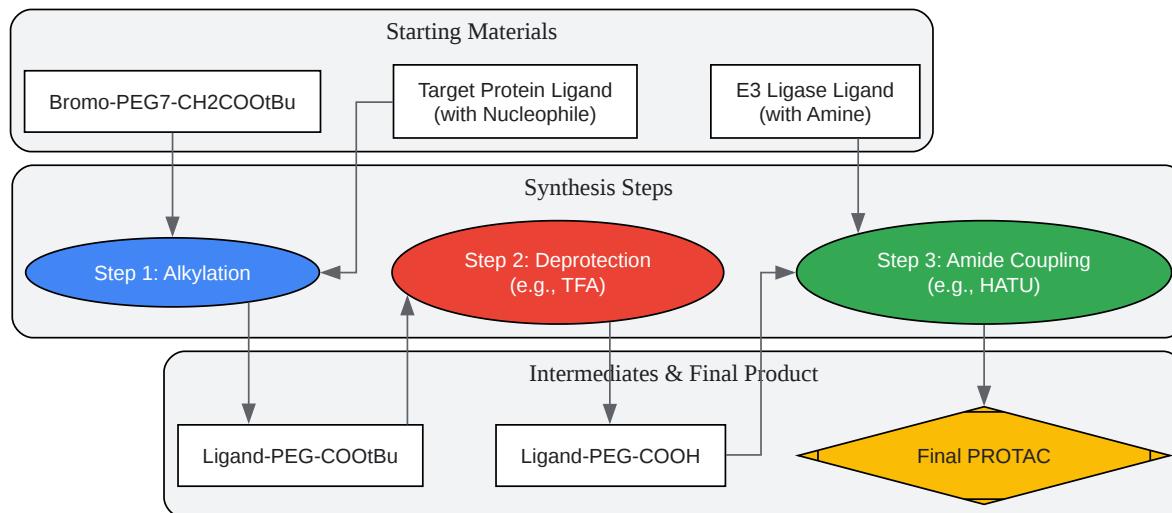
Detailed experimental protocols for the specific use of **Bromo-PEG7-CH₂COOtBu** are not widely published. However, a general methodology for the synthesis of a PROTAC using a bromo-PEG-acid derivative can be conceptualized.

General PROTAC Synthesis Workflow:

- Reaction of **Bromo-PEG7-CH₂COOtBu** with a Target Protein Ligand: The bromo-functionalized end of the linker is reacted with a suitable nucleophilic group on the target protein ligand. This is typically an alkylation reaction.
- Deprotection of the tert-Butyl Ester: The resulting conjugate is treated with an acid, such as trifluoroacetic acid (TFA), to remove the tert-butyl protecting group and expose the carboxylic acid.
- Coupling with an E3 Ligase Ligand: The free carboxylic acid is then activated, for example, with a peptide coupling reagent like HATU or HOBr/EDC, and reacted with an amine-containing ligand for an E3 ligase (e.g., derivatives of thalidomide for Cereblon, or von Hippel-Lindau ligand).
- Purification: The final PROTAC molecule is purified using standard chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Conceptual Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using a bromo-PEG linker.



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Caption: Generalized workflow for PROTAC synthesis.

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